molecular formula C14H18ClN3O B12221137 2-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

2-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

Cat. No.: B12221137
M. Wt: 279.76 g/mol
InChI Key: JFXYTXZXZPDUAI-UHFFFAOYSA-N
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Description

2-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a phenol group, a pyrazole ring, and a cyclopropyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

    Attachment of the Phenol Group: The phenol group can be attached through a nucleophilic substitution reaction.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides.

Major Products

    Oxidation: Quinones derived from the phenol group.

    Reduction: Dihydropyrazoles from the reduction of the pyrazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol
  • **5-Cyclopropyl-2-methylpyrazol-3-ylamine
  • **2-Methyl-5-cyclopropylpyrazole

Uniqueness

2-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is unique due to the presence of both a phenol group and a pyrazole ring, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

Molecular Formula

C14H18ClN3O

Molecular Weight

279.76 g/mol

IUPAC Name

2-[[(5-cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C14H17N3O.ClH/c1-17-14(8-12(16-17)10-6-7-10)15-9-11-4-2-3-5-13(11)18;/h2-5,8,10,15,18H,6-7,9H2,1H3;1H

InChI Key

JFXYTXZXZPDUAI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CC2)NCC3=CC=CC=C3O.Cl

Origin of Product

United States

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